7-Methyl-1H-indazole-5-boronic acid pinacol ester
Overview
Description
7-Methyl-1H-indazole-5-boronic acid pinacol ester is a useful research compound. Its molecular formula is C14H19BN2O2 and its molecular weight is 258.13. The purity is usually 95%.
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Scientific Research Applications
Suzuki Couplings:
- Boronic acid pinacol esters are extensively employed in Suzuki coupling reactions, a widely used method to connect organic building blocks for complex molecule synthesis (Mullens, 2009). This reaction is pivotal in drug discovery, organic chemistry, and materials science.
Analytical Challenges and Solutions:
- Pinacolboronate esters like 7-Methyl-1H-indazole-5-boronic acid pinacol ester present unique analytical challenges due to their susceptibility to hydrolysis. Techniques to stabilize these compounds for analysis include using non-aqueous, aprotic diluents, and reversed-phase separation with highly basic mobile phases (Zhong et al., 2012).
Polymer Synthesis:
- Boronic esters are used in the synthesis of polymers. For instance, isopropenyl boronic acid pinacol ester (a similar compound) was employed as a comonomer in radical polymerization for the synthesis of copolymers. Post-polymerization transformations are also facilitated by the boron pendant (Makino et al., 2020).
Chromatography and Purity Analysis:
- Fast liquid chromatography methods have been developed to minimize on-column hydrolysis effects, making it possible to analyze the purity of boronic acid pinacol esters and related compounds effectively (Duran et al., 2006).
Photoinduced Borylation:
- A metal- and additive-free photoinduced borylation method has been utilized for converting haloarenes directly to boronic acids and esters. This method is advantageous due to its simplicity and avoidance of toxic metal catalysts (Mfuh et al., 2017).
Carbohydrate Sensing:
- Luminescent Ir(iii)-boronic acid complexes, including those with pinacol ester groups, have been explored as potential sensors for carbohydrates. These complexes can form boronic acid cyclic esters with sugars like glucose and fructose, suggesting their utility in molecular recognition and sensing applications (Hashemzadeh et al., 2020).
Mechanochemistry for Green Synthesis:
- Boronic acid esters, including those derived from pinacol, have been synthesized via mechanochemistry, offering an environmentally benign method for their formation. This process involves simple grinding of boronic acid with diols without solvent, emphasizing sustainable practices in chemical synthesis (Schnürch et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of thieno [3,2-d]pyrimidines as tpl2 kinase inhibitors and synthesis of pyridinyl benzonaphthyridinones as mtor inhibitors for the treatment of cancer .
Mode of Action
It’s known that boronic acids and their derivatives, like pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative interacts with a palladium catalyst, undergoing transmetalation, where the boron-carbon bond is transferred to the palladium .
Biochemical Pathways
Given its potential use in the synthesis of kinase inhibitors, it could be inferred that it may affect pathways involving these kinases .
Result of Action
If used in the synthesis of kinase inhibitors, the result of its action could potentially involve the inhibition of kinase activity, affecting cellular signaling pathways .
Action Environment
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-6-11(7-10-8-16-17-12(9)10)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAIFLGHMGJARG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)C=NN3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158931 | |
Record name | 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001158931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-33-3 | |
Record name | 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001158931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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